3-Methyl-2-(ethoxycarbonylamino)1-nitrobenzene
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Overview
Description
3-Methyl-2-(ethoxycarbonylamino)1-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. Nitrobenzenes are characterized by the presence of one or more nitro groups (-NO2) attached to a benzene ring.
Preparation Methods
The synthesis of 3-Methyl-2-(ethoxycarbonylamino)1-nitrobenzene can be achieved through several methods. One common approach involves the nitration of 3-methyl-2-(ethoxycarbonylamino)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .
Another method involves the oxidation of 3-methyl-2-(ethoxycarbonylamino)aniline using oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide in the presence of a catalyst. This method is advantageous due to its mild reaction conditions and high selectivity .
Chemical Reactions Analysis
3-Methyl-2-(ethoxycarbonylamino)1-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Scientific Research Applications
3-Methyl-2-(ethoxycarbonylamino)1-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drugs due to its potential biological activity.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(ethoxycarbonylamino)1-nitrobenzene involves its interaction with molecular targets through its nitro and ethoxycarbonylamino groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and disrupt biological processes. The ethoxycarbonylamino group can participate in hydrogen bonding and other interactions with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
3-Methyl-2-(ethoxycarbonylamino)1-nitrobenzene can be compared with other nitrobenzene derivatives, such as:
3-Methyl-2-nitrobenzene: Lacks the ethoxycarbonylamino group, making it less versatile in terms of chemical reactivity and applications.
2-Ethoxycarbonylamino-1-nitrobenzene: Lacks the methyl group, which can influence the compound’s physical and chemical properties.
3-Methyl-4-nitrobenzene: The position of the nitro group affects the compound’s reactivity and the types of reactions it can undergo.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical behavior and applications.
Properties
Molecular Formula |
C10H12N2O4 |
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Molecular Weight |
224.21 g/mol |
IUPAC Name |
ethyl N-(2-methyl-6-nitrophenyl)carbamate |
InChI |
InChI=1S/C10H12N2O4/c1-3-16-10(13)11-9-7(2)5-4-6-8(9)12(14)15/h4-6H,3H2,1-2H3,(H,11,13) |
InChI Key |
SDXDJBPSZAJAOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C |
Origin of Product |
United States |
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